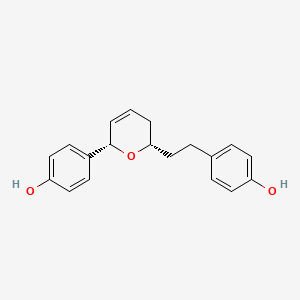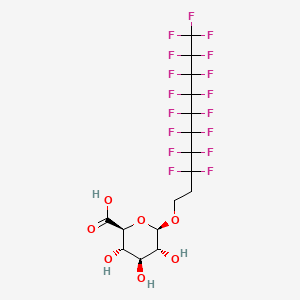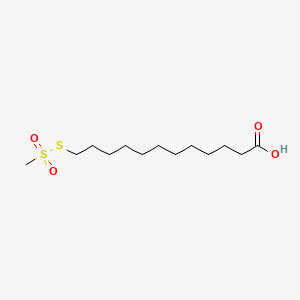
11-Carboxyundecyl Methanethiosulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
11-Carboxyundecyl Methanethiosulfonate is a chemical compound with the molecular formula C13H26O4S2 and a molecular weight of 310.467. It is available for purchase from various suppliers .
Physical And Chemical Properties Analysis
The physical and chemical properties of 11-Carboxyundecyl Methanethiosulfonate, such as its melting point, boiling point, density, and solubility, are not provided in the search results . For a comprehensive analysis of these properties, it may be necessary to refer to a detailed chemical database or the compound’s Material Safety Data Sheet (MSDS).Scientific Research Applications
Application in Dye-Sensitized Solar Cells (DSSCs)
11-Carboxyundecyl Methanethiosulfonate has been used in the field of energy, specifically in the development of Dye-Sensitized Solar Cells (DSSCs) . DSSCs have received significant attention due to their ease and high reproducibility in wet-chemical fabrication .
In one study, organic dye-sensitized solar cells were fabricated with molecular designed indoline dyes in conjunction with highly reactive but robust nitroxide radical molecules as redox mediator in a quasi-solid gel form of the electrolyte . The cells achieved conversion efficiencies of 10.1% at 1 sun, and maintained the output performance even under interior lighting . The indoline dyes, customized by introducing long alkyl chains, specifically interact with the radical mediator to suppress a charge-recombination process at the dye interface . The radical mediator also facilitates the charge-transport with remarkably high electron self-exchange rate even in the quasi-solid state electrolyte to lead to a high fill factor .
Application in Protein Nanoparticle Formation
Another application of 11-Carboxyundecyl Methanethiosulfonate is in the field of biotechnology, specifically in the formation of protein nanoparticles . In a study, spherical protein nanoparticles were prepared comprising self-assembled human serum albumin (HSA) with an N - (11-carboxyundecyl)succinimido (CU) arm in aqueous medium at pH 5.0 .
Molecular dynamics simulation implied that the alternate CU chain bindings and multiple hydrogen bonds contribute to the interprotein interaction . Cross-linking of the protein components by glutaraldehyde stabilized the particle under physiological pH . This has potential applications in drug delivery systems, as these protein nanoparticles can be employed as nanocarriers for efficient transport of drug molecules .
properties
IUPAC Name |
12-methylsulfonylsulfanyldodecanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O4S2/c1-19(16,17)18-12-10-8-6-4-2-3-5-7-9-11-13(14)15/h2-12H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZVWMXYWBVLOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCCCCCCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-Carboxyundecyl Methanethiosulfonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

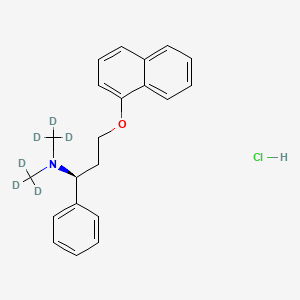
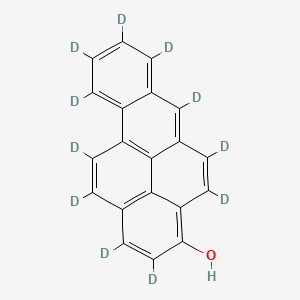


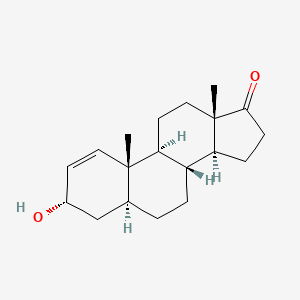
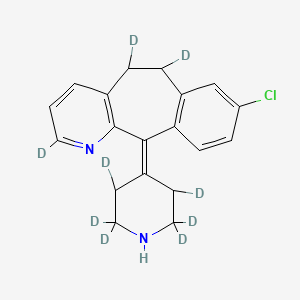
![Ethyl 1-amino-4-methyl-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B588329.png)
![3-[2-(Diethylamino)ethyl]aniline](/img/structure/B588330.png)
